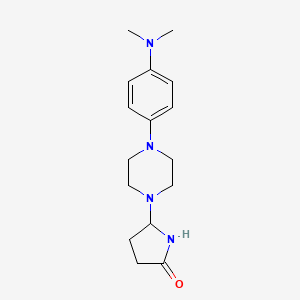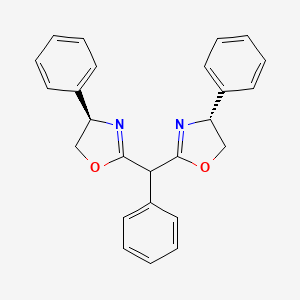
(4R,4'R)-2,2'-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their applications in asymmetric synthesis and catalysis due to their ability to form stable complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) typically involves the condensation of an aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazoline derivatives, while reduction could produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism by which (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects typically involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-tert-butyl-4,5-dihydrooxazole): Contains tert-butyl groups instead of phenyl groups.
Uniqueness
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of phenyl groups, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in certain asymmetric catalytic processes where other similar compounds might not be as effective.
Eigenschaften
Molekularformel |
C25H22N2O2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(4R)-4-phenyl-2-[phenyl-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-4-10-18(11-5-1)21-16-28-24(26-21)23(20-14-8-3-9-15-20)25-27-22(17-29-25)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22-/m0/s1 |
InChI-Schlüssel |
CRGPQWGQLBHGND-VXKWHMMOSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C(C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(N=C(O1)C(C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


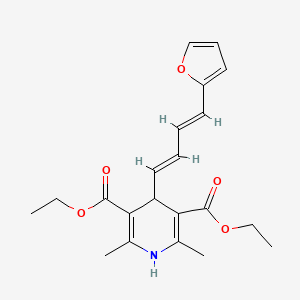
![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
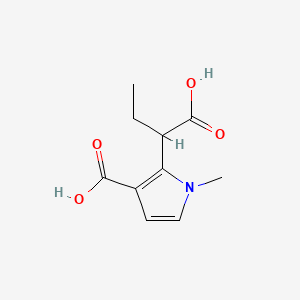
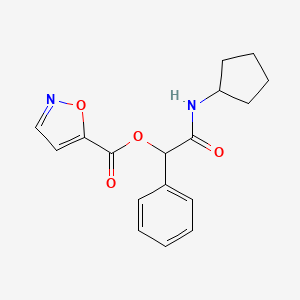
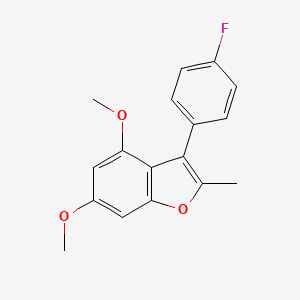
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
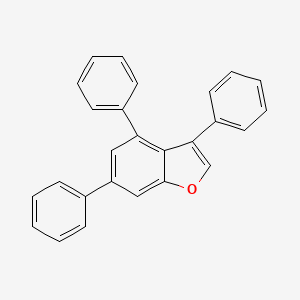
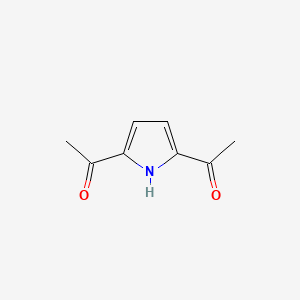
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
